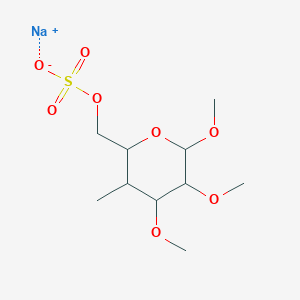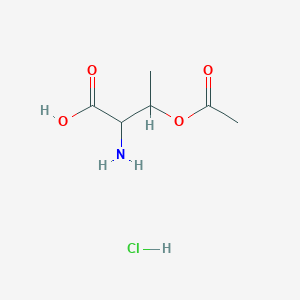
3-Acetyloxy-2-aminobutanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyloxy-2-aminobutanoic acid;hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an acetyloxy group attached to a 2-aminobutanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloxy-2-aminobutanoic acid;hydrochloride typically involves the acetylation of 2-aminobutanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process requires a catalyst, often a base such as pyridine, to facilitate the reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3-Acetyloxy-2-aminobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
科学研究应用
3-Acetyloxy-2-aminobutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 3-Acetyloxy-2-aminobutanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Aminobutanoic acid: Shares a similar backbone but lacks the acetyloxy group.
3-Acetoxy-2-aminopropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
3-Acetyloxy-2-aminobutanoic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
2325-21-5 |
|---|---|
分子式 |
C6H12ClNO4 |
分子量 |
197.62 g/mol |
IUPAC 名称 |
3-acetyloxy-2-aminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H |
InChI 键 |
AYQYCOUDKBQYRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)N)OC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


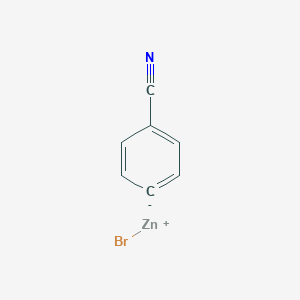

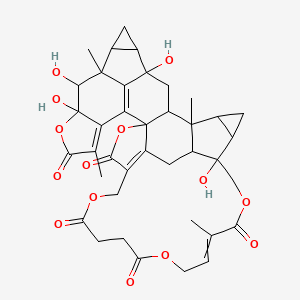
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
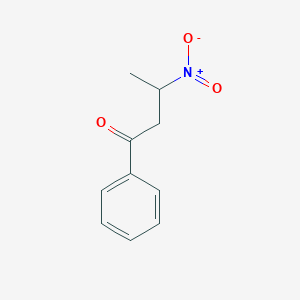
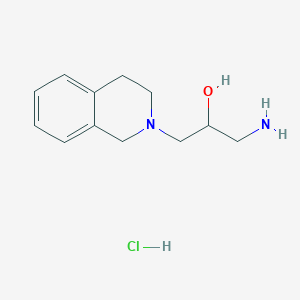
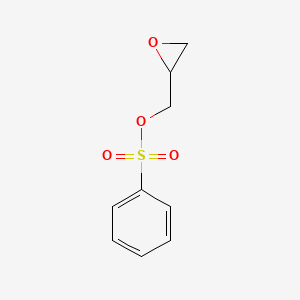
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
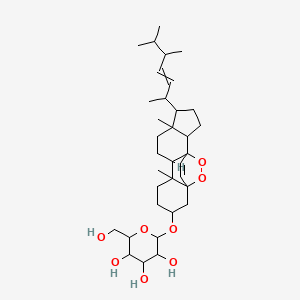
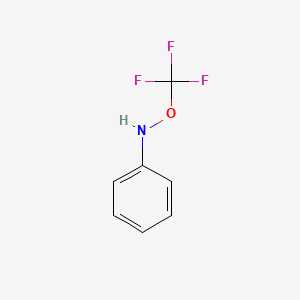

![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

